![molecular formula C26H32N4O6 B443604 3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE](/img/structure/B443604.png)
3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE is a complex organic compound characterized by its nitro and benzamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE typically involves multiple steps. One common approach is to start with the nitration of 4-methyl-3-nitrobenzoic acid to form 4-methyl-3-nitrobenzoyl chloride . This intermediate is then reacted with 3,5,5-trimethylcyclohexylamine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-nitro-N-methylaniline derivatives: These compounds share similar nitro and benzamide functional groups.
4-methyl-3-nitrobenzoyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
3-METHYL-4-NITRO-N~1~-(3,3,5-TRIMETHYL-5-{[(3-METHYL-4-NITROBENZOYL)AMINO]METHYL}CYCLOHEXYL)BENZAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological molecules make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H32N4O6 |
|---|---|
Peso molecular |
496.6g/mol |
Nombre IUPAC |
3-methyl-4-nitro-N-[[1,3,3-trimethyl-5-[(3-methyl-4-nitrobenzoyl)amino]cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C26H32N4O6/c1-16-10-18(6-8-21(16)29(33)34)23(31)27-15-26(5)13-20(12-25(3,4)14-26)28-24(32)19-7-9-22(30(35)36)17(2)11-19/h6-11,20H,12-15H2,1-5H3,(H,27,31)(H,28,32) |
Clave InChI |
NQBMQEALBCMZJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2(CC(CC(C2)(C)C)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)NCC2(CC(CC(C2)(C)C)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(benzene-1,3-diyldimethanediyl)bis[2-(5-methylfuran-2-yl)quinoline-4-carboxamide]](/img/structure/B443521.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B443522.png)
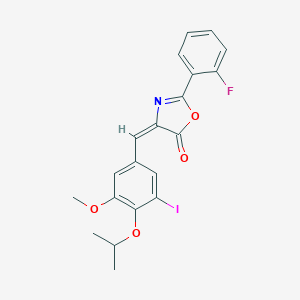
![Ethyl 2-[(5-bromo-2-furoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B443525.png)
![1-{4-[(2-Chlorophenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B443531.png)
![Methyl 4-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B443534.png)
![5-[(4-tert-butylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide](/img/structure/B443536.png)
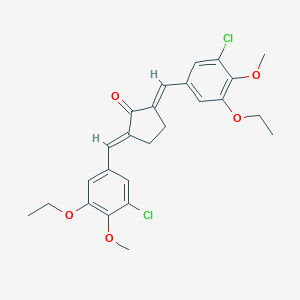
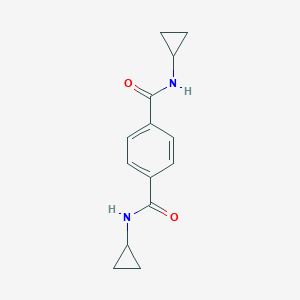
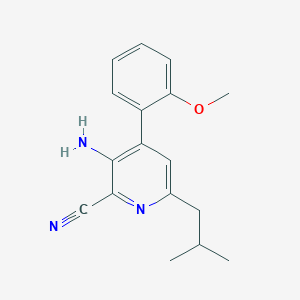
![5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide](/img/structure/B443540.png)
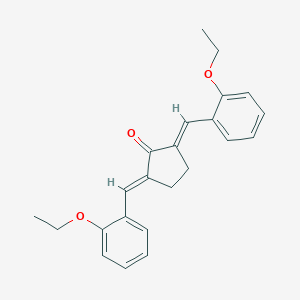
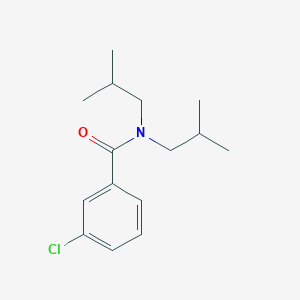
![3-(3-chlorophenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B443543.png)
